
Methylxylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylxylose is a rare sugar derivative that belongs to the class of pentoses, which are monosaccharides containing five carbon atoms. It is a methylated form of xylose, specifically 2-O-methylxylose, and is found in certain natural products, including some marine organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylxylose can be synthesized through site-selective epimerization reactions from biomass carbohydrates. This process involves the use of specific catalysts to achieve the desired epimerization under kinetic control . The reaction conditions typically include hydrogen-atom abstraction and donation steps mediated by distinct catalysts.
Industrial Production Methods
Industrial production of this compound often involves the enzymatic conversion of xylose derived from lignocellulosic biomass. This process includes pretreatment to break down the lignocellulose structure, followed by enzymatic saccharification to release fermentable sugars, and finally microbial fermentation to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Methylxylose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: Reduction of this compound can yield sugar alcohols.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include this compound derivatives like this compound acids, this compound alcohols, and substituted this compound compounds .
Scientific Research Applications
Methylxylose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: this compound derivatives are studied for their role in cell signaling and structural integrity of cell walls.
Industry: This compound is used in the production of biofuels and as a precursor for various biochemicals.
Mechanism of Action
The mechanism of action of methylxylose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. These interactions play a crucial role in various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Methylxylose can be compared with other similar compounds such as:
Xylose: The parent compound of this compound, commonly found in lignocellulosic biomass.
Methylglucose: Another methylated sugar with similar structural properties but different biological activities.
Quinovose: A sugar found in marine organisms with structural similarities to this compound.
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
64520-56-5 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5+,6+/m1/s1 |
InChI Key |
IXDZFGATLNCIOI-SRQIZXRXSA-N |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


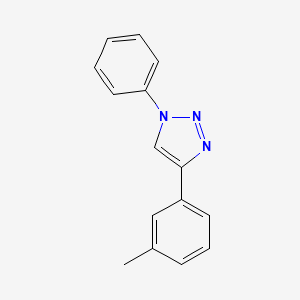
![2-{(2,5-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14130503.png)

![N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14130515.png)
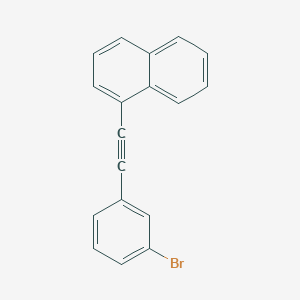
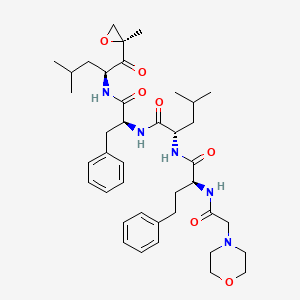

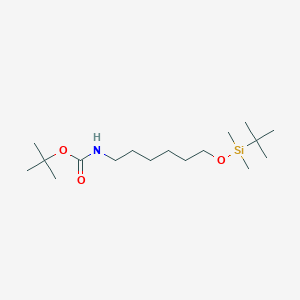
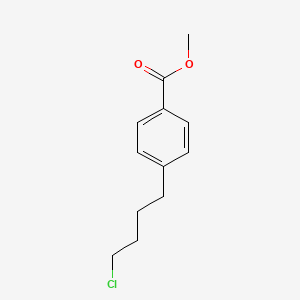

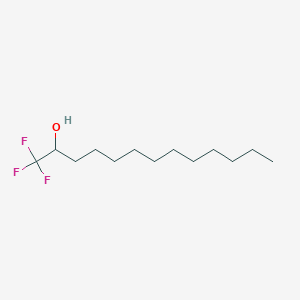
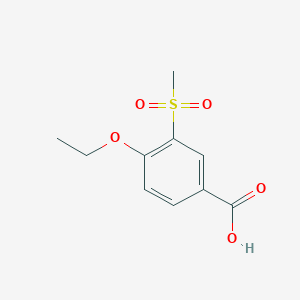
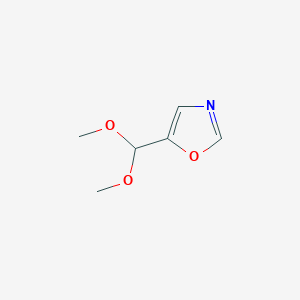
![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
